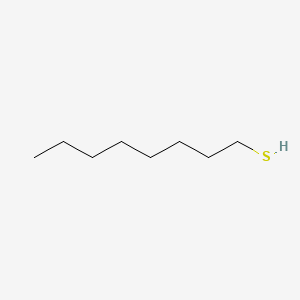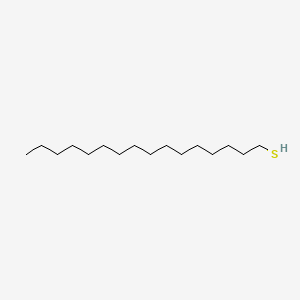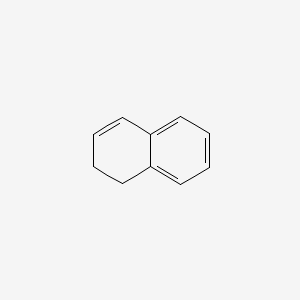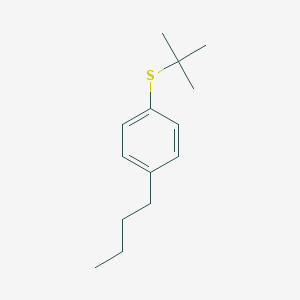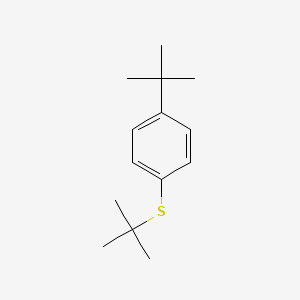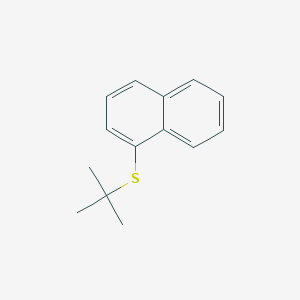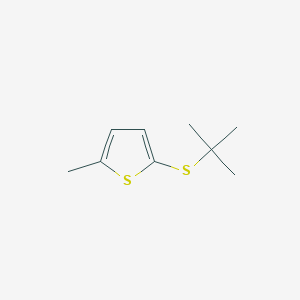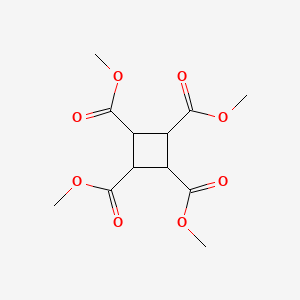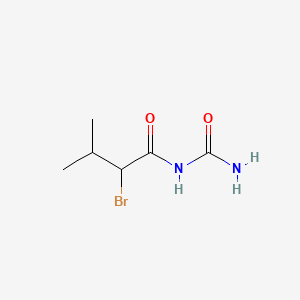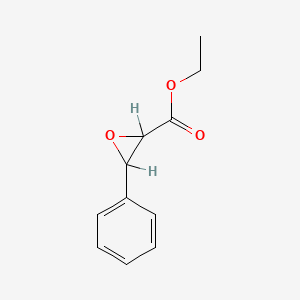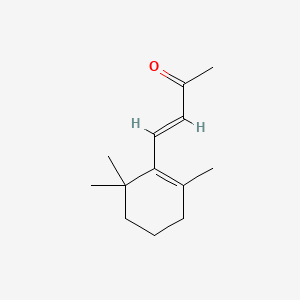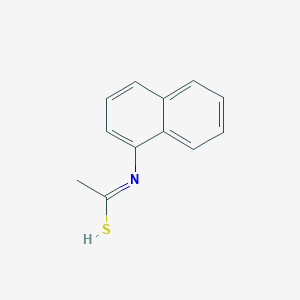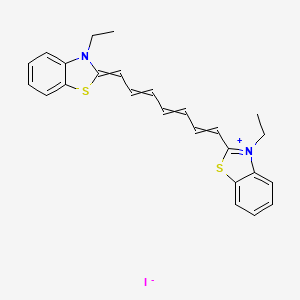
Phosphorus(V) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorus(V) sulfide, also known as phosphorus pentasulfide, is an inorganic compound with the molecular formula P₄S₁₀. This yellow solid is one of the most commercially significant phosphorus sulfides. It is primarily used in the production of other organosulfur compounds and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorus(V) sulfide is typically synthesized by the reaction of liquid white phosphorus with sulfur at temperatures above 300°C. The reaction is highly exothermic and must be carefully controlled to prevent hazards . The chemical equation for this synthesis is:
P4+10S→P4S10
Industrial Production Methods: In industrial settings, this compound can also be produced by reacting elemental sulfur or pyrite (FeS₂) with ferrophosphorus, a byproduct of white phosphorus production from phosphate rock. The reaction is as follows:
4Fe2P+18S→P4S10+8FeS
This method is advantageous for large-scale production due to the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions: Phosphorus(V) sulfide undergoes various chemical reactions, including:
Thiation: It is widely used as a thiating agent, converting esters to dithioesters.
Deoxygenation: It can deoxygenate organic compounds, such as converting carbonyls to thiocarbonyls.
Dehydration: It acts as a dehydrating agent in organic synthesis.
Common Reagents and Conditions:
Thiation: this compound reacts with esters in the presence of pyridine to form dithioesters.
Deoxygenation: It reacts with carbonyl compounds under mild conditions to produce thiocarbonyls.
Dehydration: It can dehydrate alcohols and carboxylic acids to form corresponding anhydrides.
Major Products:
Dithioesters: Formed from the thiation of esters.
Thiocarbonyls: Produced from the deoxygenation of carbonyl compounds.
Anhydrides: Resulting from the dehydration of alcohols and carboxylic acids.
Scientific Research Applications
Phosphorus(V) sulfide has numerous applications in scientific research and industry:
Mechanism of Action
Phosphorus(V) sulfide exerts its effects primarily through its ability to transfer sulfur atoms to other molecules. This thiation process involves the formation of a transient intermediate, which facilitates the transfer of sulfur atoms to the target molecule. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
Phosphorus(V) sulfide is part of a family of phosphorus sulfides, which include:
Phosphorus sesquisulfide (P₄S₃): Used in the production of "strike anywhere matches".
Phosphorus trisulfide (P₄S₇): Known for its stability and ease of purification.
Phosphorus tetrasulfide (P₄S₄): Exists in multiple isomeric forms.
Uniqueness: this compound is unique due to its high sulfur content and its ability to act as a versatile reagent in organic synthesis. Its applications in thiation, deoxygenation, and dehydration reactions make it a valuable compound in both research and industrial settings .
Properties
InChI |
InChI=1S/P2S5/c3-1(4)7-2(5)6 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVAJUNEPOKXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(=S)(=S)SP(=S)=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P2S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
